molecular formula C7H11NO2 B13902878 rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13902878
M. Wt: 141.17 g/mol
InChI Key: AKYFBMZAWZFJPW-XEAPYIEGSA-N
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Description

rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the reaction of tert-butyl chloroformate with 3-azabicyclo[3.1.0]hexane-6-amine in an anhydrous tetrahydrofuran solution. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at low temperatures to ensure the stability of the intermediates .

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using larger reaction vessels and optimized conditions to maximize yield and purity. The reaction mixture is typically stirred for several hours, followed by the addition of ice-cold water to precipitate the product. The solid product is then filtered, washed, and recrystallized from ethanol to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

  • tert-Butyl rel-(1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • exo-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
  • trans-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness: rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific stereochemistry and the presence of a methyl group at the 3-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C7H11NO2/c1-8-2-4-5(3-8)6(4)7(9)10/h4-6H,2-3H2,1H3,(H,9,10)/t4-,5+,6?

InChI Key

AKYFBMZAWZFJPW-XEAPYIEGSA-N

Isomeric SMILES

CN1C[C@@H]2[C@H](C1)C2C(=O)O

Canonical SMILES

CN1CC2C(C1)C2C(=O)O

Origin of Product

United States

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